molecular formula C21H22BrClN2O B2515103 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 478945-28-7

2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No. B2515103
CAS RN: 478945-28-7
M. Wt: 433.77
InChI Key: SKNCCFGTNSUDBA-UHFFFAOYSA-M
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Description

The compound "2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide" is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities, which make them significant in medicinal chemistry.

Synthesis Analysis

Although the provided data does not directly describe the synthesis of the specific compound , it does provide insight into the synthesis of a related tetra-substituted imidazole compound. The one-pot synthesis reported involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine to produce 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) . This method could potentially be adapted for the synthesis of the compound of interest by altering the starting materials and reaction conditions to incorporate the azepin moiety and the appropriate substituents.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The compound HL mentioned in the data was characterized by Single Crystal X-Ray Diffraction (SC-XRD), which is a definitive technique for determining the three-dimensional structure of crystalline compounds . This technique would likely be useful in analyzing the molecular structure of "2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide" to understand its conformation and stereochemistry.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions due to the presence of reactive nitrogen atoms in their ring structure. The data does not provide specific reactions for the compound , but it does mention the reaction of the synthesized imidazole HL with transition metal salts to form metal complexes . This suggests that the compound of interest may also form complexes with metals, which could be relevant for its potential use in biological systems or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The data indicates that HL is crystalline , which implies that "2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide" may also exhibit crystallinity. Computational studies and molecular docking can provide insights into the electronic properties and potential interactions with biological targets. For instance, the ligand HL was found to be a better antioxidant than its metal complexes, and it was suggested to be a better hole transporter based on transfer integral values . These findings could be relevant when analyzing the electronic properties and biological activities of the compound .

Scientific Research Applications

Antiviral Activity

One significant application of this compound is in antiviral research. The antiviral activity of a derivative of this compound was studied and found to be highly effective against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).

Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal properties of similar compounds. In a study, novel derivatives displayed significant in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans (Demchenko et al., 2020).

Synthesis and Chemical Analysis

Various studies have been conducted focusing on the synthesis and chemical analysis of similar compounds. One study synthesized novel tetra substituted imidazoles and analyzed them using X-ray crystallography, spectroscopic techniques, and computational methods (Ahmad et al., 2018).

Antitumor Potential

The compound's derivatives have been researched for their antitumor potential. A study found that 2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromide showed high potential against 60 human cancer cell lines (Potikha & Brovarets, 2020).

Structural and Molecular Studies

Structural and molecular studies of compounds similar to 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide have been conducted, providing insights into their molecular arrangements and interactions (Al-Hourani et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promise as a drug, for example, further studies could be conducted to optimize its synthesis, evaluate its efficacy and safety, and explore its mechanism of action .

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN2O.BrH/c1-25-19-12-10-18(11-13-19)24-20(16-6-8-17(22)9-7-16)15-23-14-4-2-3-5-21(23)24;/h6-13,15H,2-5,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCCFGTNSUDBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

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